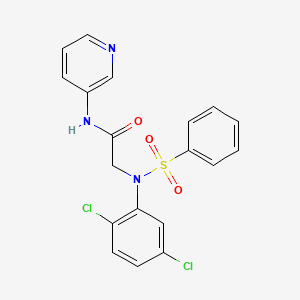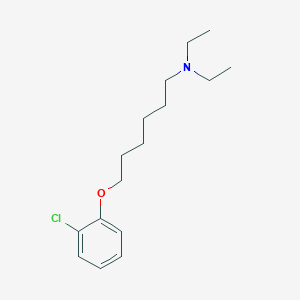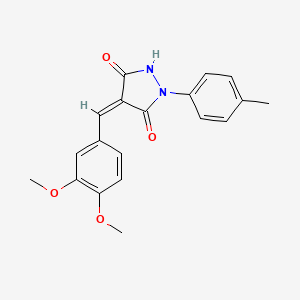![molecular formula C18H13BrN2OS B5111840 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide is a chemical compound that belongs to the class of thioamides. It is a white to off-white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The exact mechanism of action of 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide is not well understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It is also believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. However, more research is needed to understand the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide in lab experiments include its potential applications in various research fields, its ease of synthesis, and its relatively low cost. However, the limitations include its potential toxicity and the need for further research to understand its exact mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for the research on 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide. These include:
1. Further studies on its anti-cancer properties and its potential use as a chemotherapeutic agent.
2. Studies on its anti-inflammatory properties and its potential use in treating inflammatory diseases.
3. Studies on its toxicity and safety profile.
4. Development of new synthetic methods for the compound and its derivatives.
5. Studies on its potential applications in other research fields like materials science and catalysis.
Conclusion:
In conclusion, 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide is a promising compound with potential applications in various research fields. Its ease of synthesis and relatively low cost make it an attractive starting material in the synthesis of other thioamide compounds. Its anti-cancer and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, more research is needed to understand its exact mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide involves the reaction of 3-bromo-benzoyl chloride with 2-naphthylamine-1-carbothioamide in the presence of a base like triethylamine. The reaction takes place in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide has found potential applications in various research fields. It is used as a starting material in the synthesis of other thioamide compounds. It is also used as a ligand in the synthesis of metal complexes. This compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
3-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS/c19-15-7-3-6-14(10-15)17(22)21-18(23)20-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVBDDVQRAPPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(naphthalen-2-ylcarbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)

![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)